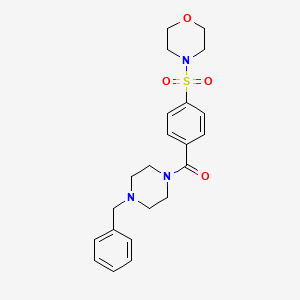

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic compound featuring a benzylpiperazine moiety linked to a phenyl ring substituted with a morpholinosulfonyl group. This structure combines electron-rich (benzylpiperazine) and electron-deficient (sulfonyl) regions, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c26-22(24-12-10-23(11-13-24)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)30(27,28)25-14-16-29-17-15-25/h1-9H,10-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLZTXPTZVIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with benzyl chloride under basic conditions.

Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group to the phenyl ring. This can be achieved by reacting the phenyl compound with morpholine and a sulfonyl chloride derivative.

Coupling Reaction: The final step involves coupling the benzylpiperazine derivative with the morpholinosulfonyl phenyl compound using a suitable coupling agent, such as a carbodiimide, to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The compound’s structural analogues vary primarily in substituents on the phenyl ring and piperazine modifications. Key comparisons include:

Table 1: Structural and HRMS Data for Selected Analogues

*Estimated based on molecular formula.

Key Observations :

Substituent Effects: Hydroxyl (-OH) and methoxy (-OCH₃) groups (1d, 1c, 1b) increase polarity and hydrogen-bonding capacity compared to the morpholinosulfonyl group, which introduces stronger electron-withdrawing effects and steric bulk . The trifluoromethyl (-CF₃) group in compound 21 enhances lipophilicity and metabolic stability, contrasting with the morpholinosulfonyl group’s polar nature .

Compound 21 (389 g/mol) and the benzhydryl derivative (417 g/mol) highlight trade-offs between bulkier substituents and pharmacokinetic properties .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing vs. Electron-Donating Groups: Morpholinosulfonyl and -CF₃ groups enhance binding to targets requiring electron-deficient aromatic interactions (e.g., kinases), whereas -OH/-OCH₃ may favor receptors like serotonin or dopamine transporters . The benzhydryl group in compound 6 improves CNS penetration due to lipophilicity but may reduce aqueous solubility .

Hydrogen-Bond Acceptors: The morpholinosulfonyl group contributes three H-bond acceptors (sulfonyl O, morpholine O), comparable to the benzhydryl derivative (5 H-bond acceptors) . This contrasts with simpler analogues like 1d (2 acceptors) .

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone , also known by its chemical formula , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a morpholinosulfonyl phenyl moiety. The molecular weight is approximately 372.48 g/mol. The presence of the sulfonyl group is significant as it often contributes to the compound's solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to influence central nervous system (CNS) activity, making this compound a candidate for neuropharmacological applications.

Therapeutic Applications

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anxiolytic Effects : The compound's ability to interact with GABAergic systems may provide anxiolytic benefits, warranting further investigation in clinical settings.

- Antipsychotic Potential : Given its structural similarity to known antipsychotic agents, there is interest in exploring its efficacy in treating psychotic disorders.

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties. The study noted an increase in serotonin levels within the hippocampus post-treatment.

Study 2: Anxiolytic Activity

In another experiment involving rat models, the compound was shown to reduce anxiety-like behavior as measured by the elevated plus maze test. This suggests that it may enhance GABAergic transmission or modulate serotonin pathways.

Study 3: Pharmacokinetics

A pharmacokinetic study revealed that this compound has favorable absorption characteristics with a half-life suitable for once-daily dosing regimens.

Table 2: Summary of Biological Activities

| Activity Type | Model Used | Findings |

|---|---|---|

| Antidepressant | Mice | Reduced immobility time |

| Anxiolytic | Rats | Decreased anxiety-like behavior |

| Pharmacokinetics | In vivo | Favorable absorption and half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.